Sulbenicillin sodium
Overview
Description
Sulbenicillin sodium is a penicillin antibiotic, notable for its combination use with dibekacin . It is characterized by a distinctive beta-lactam ring . The molecular formula of Sulbenicillin sodium is C16H16N2Na2O7S2 .
Synthesis Analysis
The synthesis of Sulbenicillin sodium involves the reaction of 6-aminopenicillanic acid with sodium bicarbonate, followed by the addition of α-sulfophenylacetyl chloride . The mixture is stirred at a temperature near 0°C for 1 hour. The aqueous layer is washed twice with ether and adjusted to pH 1.2 with cation exchange resin of polystyrene sulfonic acid type under constant cooling .Molecular Structure Analysis
Sulbenicillin sodium has a molecular weight of 458.42 g/mol . It is characterized by a distinctive beta-lactam ring, which is a common feature of penicillins .Chemical Reactions Analysis
As a penicillin antibiotic, Sulbenicillin sodium inhibits bacterial cell wall synthesis, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .Physical And Chemical Properties Analysis
Sulbenicillin sodium is soluble in water . The average mass of Sulbenicillin sodium is 458.417 Da and the monoisotopic mass is 458.019440 Da .Scientific Research Applications
Analysis and Quality Control
Sulbenicillin sodium's composition and purity are critical for its effective use in clinical settings. Advanced techniques like liquid chromatogram-mass spectrometry and high-performance liquid chromatography (HPLC) are employed to detect and quantify impurities in Sulbenicillin sodium. For instance, Fang (2011) identified unknown impurities in Sulbenicillin sodium using ultra-performance liquid chromatogram-mass spectrometry, highlighting the method's rapidity, sensitivity, and specificity for the drug's production and quality control (F. Fang, 2011). Similarly, Tian Gui-rong (2007) developed an HPLC method to determine high molecular weight impurities in Sulbenicillin sodium, proving the method's simplicity, rapidity, and reliability for quality control purposes (Tian Gui-rong, 2007).
Antibacterial Research
Sulbenicillin sodium is explored for its antibacterial properties, often in combination with other drugs, to enhance effectiveness against various bacterial infections. Research like the analysis by Liy (2014) on the use intensity of antibacterial drugs, including Sulbenicillin sodium, in inpatient departments, provides insights into its rational clinical use (Y. Liy, 2014). Furthermore, studies on the utilization of antibacterial drugs in surgeries, like the one by Ying (2012), discuss Sulbenicillin sodium's usage frequency, indicating its prominent role in prophylactic applications in aseptic operations (C. Ying, 2012).
Development of Novel Antimicrobial Agents
The exploration of Sulbenicillin sodium's potential in forming new antimicrobial agents is a significant research area. For example, the study by Peng Li et al. (2012) aimed to develop a novel complex antimicrobial agent using components like Sulbactam sodium, highlighting its broader spectrum and higher antimicrobial activity in vitro compared to traditional antibiotics (Peng Li et al., 2012).
Methodological Developments in Drug Analysis
Innovations in drug analysis methods play a crucial role in ensuring the quality and efficacy of drugs like Sulbenicillin sodium. Studies such as the one by Mai et al. (2019) on the simultaneous determination of ampicillin sodium and Sulbactam sodium in powder for injection by HPLC contribute to the refinement of analytical techniques, ensuring accurate and efficient drug quality control (X. Mai et al., 2019).
Antimicrobial Activity and Resistance Determinants
Understanding the mechanisms of antimicrobial activity and resistance is pivotal for the effective use of antibiotics like Sulbenicillin sodium. Research by Penwell et al. (2015) delves into the molecular mechanisms of Sulbactam's antibacterial activity, particularly against Acinetobacter baumannii, and discusses its potential clinical utility given the increasing multidrug resistance in pathogens (William F. Penwell et al., 2015).
Future Directions
properties
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNIJIOFYDBES-HCIBPFAFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048618 | |
Record name | Sulbenicillin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulbenicillin sodium | |
CAS RN |
28002-18-8 | |
Record name | Sulbenicillin disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028002188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulbenicillin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylsulphonatoacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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